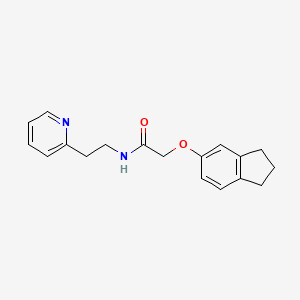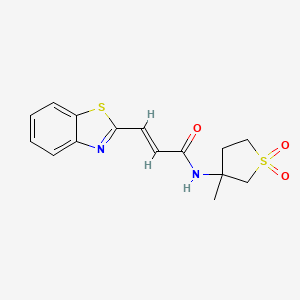
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide, also known as DPI-3290, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as indene derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in disease processes. For example, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and is overexpressed in cancer cells. By inhibiting HDAC activity, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide is that it has shown promising results in preclinical studies, suggesting that it may have therapeutic potential in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in human clinical trials.
Direcciones Futuras
There are several future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its efficacy in animal models of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it may be useful to explore the potential of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide as a combination therapy with other drugs or as a drug delivery system.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with ethyl chloroacetate in the presence of a base. The resulting product is then subjected to a series of reactions that involve the introduction of a pyridine moiety and the formation of an amide bond. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting against neurodegeneration.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-11-9-16-6-1-2-10-19-16)13-22-17-8-7-14-4-3-5-15(14)12-17/h1-2,6-8,10,12H,3-5,9,11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPUJXOTWYYHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B7470250.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7470260.png)
![2-[methyl(pyrazin-2-yl)amino]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7470268.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7470281.png)
![1-[(1-Methylbenzimidazol-2-yl)methyl]-3-phenylurea](/img/structure/B7470283.png)

![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)
![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)


